molecular formula C15H22INO B3030367 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine CAS No. 892871-64-6

4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine

Cat. No. B3030367
CAS RN: 892871-64-6
M. Wt: 359.25
InChI Key: FVWQSXIXMQLULE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves side reactions or the formation of by-products. For instance, during the synthesis of an aldehyde, "4-(trimethylgermyl)benzoic acid" was obtained as a side-product, indicating the complexity of reactions involving benzyl groups . Similarly, the synthesis of "4-benzyl-5-oxomorpholine-3-carbamide" involved a slow evaporation solution growth technique at room temperature . These methods could potentially be adapted for the synthesis of "4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine".

Molecular Structure Analysis

The molecular structure of compounds with benzyl groups and morpholine rings has been determined using techniques such as single crystal X-ray diffraction . For example, "4-benzyl-5-oxomorpholine-3-carbamide" crystallizes in the monoclinic space group P21/n . These findings suggest that the target compound may also crystallize in a similar fashion, and its structure could be elucidated using comparable techniques.

Chemical Reactions Analysis

Reactivity studies of related compounds have shown that the presence of benzyl groups can influence the rate of reactions. The compound "4-(2,4,6-trimethyl)benzylidene-2-phenyloxazolin-5-one" reacts with benzylamine almost four times as fast as predicted by model reactions . This implies that the benzyl group in "this compound" may also affect its reactivity in a significant way.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic methods and theoretical computations. For instance, "4-benzyl-5-oxomorpholine-3-carbamide" was characterized by FT-IR, FT-Raman, and 1H-NMR, and its properties were computed using Density Functional Theory (DFT) . These techniques could be employed to determine the properties of the target compound, including its vibrational spectra, electronic structure, and potential reactivity sites.

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Diphenyl selenoxide and several aryl benzyl selenoxides, including benzyl 2-((dimethylamino)methyl)phenyl selenoxide, have been used as catalysts for the bromination of organic substrates, indicating a potential application area for related compounds like 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine in organic synthesis and catalysis (Goodman & Detty, 2004).
  • Pharmaceutical Chemistry :

    • In pharmaceutical research, related compounds have been used in the synthesis of penem and carbapenem from penicillin molecules, suggesting that this compound could potentially be useful in the development of novel pharmaceuticals (Fujimoto, Iwano, & Hirai, 1986).
  • Materials Chemistry :

    • In the field of materials chemistry, this compound and its derivatives could have applications in the development of new materials. For example, studies on the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments indicate the potential for these compounds in materials protection and corrosion inhibition (Chafiq et al., 2020).
  • Photoelectric Conversion :

    • Compounds like this compound may have applications in photoelectric conversion, as studies on hemicyanine derivatives show potential for use in light-to-electricity conversion (Yao et al., 2003).
  • Polymer Science :

    • The study of diffusion, permeation, and solubility of compounds in polyethylene suggests that derivatives of this compound could be explored for their interactions with polymers, potentially in drug packaging or other applications (Gonzales et al., 1967).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzyl and morpholine containing compounds are used in medicinal chemistry due to their bioactive properties .

Safety and Hazards

As with any chemical compound, handling “4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions would depend on the specific applications of the compound. Compounds with benzyl and morpholine groups have been explored in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

4-benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO/c1-14(2)11-17(12-15(3,10-16)18-14)9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWQSXIXMQLULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)CI)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198591
Record name 2-(Iodomethyl)-2,6,6-trimethyl-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892871-64-6
Record name 2-(Iodomethyl)-2,6,6-trimethyl-4-(phenylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892871-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)-2,6,6-trimethyl-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add solid I2 (21.1 g, 83.1 mmol) to a biphasic mixture of 1-[benzyl-(2-methyl-allyl)-amino]-2-methyl-propan-2-ol (17.6 g, 75.4 mmol) in tert-butyl methyl ether (250 mL) and 1 M NaHCO3 (100 mL). Stir for 18 h and then add 1 M Na2S2O3 (100 mL). Dilute the mixture with additional tert-butyl methyl ether (200 mL) and separate the organic solution. Wash the organic solution with a mixture of 1 M Na2S2O3 (100 mL) and 1M NaHCO3 (100 mL). Dry, filter, and concentrate the organic solution. Dry the residue at 60° C. under vacuum to give the title compound (25.2 g, 93%) as a golden oil. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 3.49 (1H, d), 3.47 (2H, s), 3.41 (1H, s), 2.49 (1H, d), 2.23 (1H, s), 2.20 (1H, s), 2.10 (1H, d), 1.24 (3H, s), 1.22 (3H, s), 1.15 (3H, s).
Name
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
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4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
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4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
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4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
Reactant of Route 5
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine
Reactant of Route 6
4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine

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